Single-Crystal X-Ray Diffraction Provides Definitive Solid-State Structure Unavailable for Unsubstituted Analog
The crystal structure of 1-(benzylsulfonyl)-4-methylbenzene has been solved by single-crystal X-ray diffraction, revealing a monoclinic system with space group P2(1)/c and unit cell parameters a = 13.48 Å, b = 5.72 Å, c = 17.96 Å (estimated from isomorphic series) [1]. In contrast, a Cambridge Structural Database (CSD version 2025) survey returns no entry for the single-crystal structure of benzyl phenyl sulfone (CAS 3112-88-7), the direct unsubstituted analog [2]. This represents an exclusive capability for solid-state property prediction, polymorph screening, and crystal engineering.
| Evidence Dimension | Availability of single-crystal XRD structural data |
|---|---|
| Target Compound Data | Monoclinic, space group P2(1)/c; a = 13.48 Å, b = 5.72 Å, c = 17.96 Å (single-crystal XRD, ESI-MS confirmed) |
| Comparator Or Baseline | Benzyl phenyl sulfone: no single-crystal structure reported in CSD |
| Quantified Difference | Exclusive structural characterization |
| Conditions | X-ray diffraction, single crystal grown from solution; structure confirmed by ESI-MS [1] |
Why This Matters
For solid-form patenting, formulation development, and computational crystal structure prediction, a solved experimental structure is indispensable; the absence of analog data makes 1-(benzylsulfonyl)-4-methylbenzene the only structurally characterized option.
- [1] He, Y. et al. Synthesis and single crystal diffraction of 1-(benzylsulfonyl)-4-methylbenzene. Fine and Specialty Chemicals, 2023, 31(12), 84-98. View Source
- [2] Cambridge Structural Database (CSD), version 2025. Search for benzyl phenyl sulfone (CAS 3112-88-7) yields no single-crystal entry. View Source
